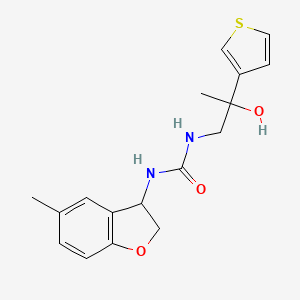![molecular formula C11H18N4O2 B6641230 (3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone](/img/structure/B6641230.png)
(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone is a chemical compound that has gained significant attention in the scientific research community. This compound has shown promising results in various biochemical and physiological experiments.
科学的研究の応用
(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone has been extensively studied for its potential applications in various scientific research fields. This compound has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology. It has been used as a tool compound to study the mechanism of action of various enzymes and proteins. Additionally, it has been used as a lead compound in drug discovery programs targeting various diseases such as cancer, Alzheimer's disease, and diabetes.
作用機序
The mechanism of action of (3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins such as acetylcholinesterase, β-secretase, and glycogen synthase kinase-3β. Additionally, it has been shown to activate the peroxisome proliferator-activated receptor γ (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone has been shown to have various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to reduce amyloid-β (Aβ) levels in the brain of animal models of Alzheimer's disease. Furthermore, it has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The advantages of using (3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone in lab experiments include its high potency and selectivity towards its target enzymes and proteins. Additionally, it has been shown to have good pharmacokinetic properties, making it a suitable lead compound for drug discovery programs. The limitations of using this compound in lab experiments include its complex synthesis method and limited availability.
将来の方向性
There are several future directions for the research on (3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone. One direction is to further study its mechanism of action and identify its target proteins and enzymes. Additionally, further research is needed to explore its potential therapeutic applications in various diseases. Furthermore, the synthesis method of this compound can be optimized to improve its yield and make it more accessible for researchers. Overall, (3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone has shown promising results in various scientific research fields, and further research is needed to fully understand its potential applications.
合成法
The synthesis of (3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone is a complex process that involves several steps. The starting material for this synthesis is 3-methyl-1-butanol, which is reacted with sodium azide to form 3-methyl-1-azidobutane. This intermediate is then reacted with ethyl acetoacetate to form 3-methyl-1-(1-oxo-2-propenyl)azetidin-2-one. The final step involves the reaction of this intermediate with 1-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde to form the desired product.
特性
IUPAC Name |
(3-hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-8(2)3-4-15-7-10(12-13-15)11(17)14-5-9(16)6-14/h7-9,16H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSTVZCRWUUVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(N=N1)C(=O)N2CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(3-Bromophenyl)propyl]-3-(3-hydroxypentyl)urea](/img/structure/B6641157.png)

![4-[(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B6641166.png)
![4-[1-(2,4-Difluorophenyl)propylamino]cyclohexan-1-ol](/img/structure/B6641182.png)
![4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol](/img/structure/B6641186.png)
![4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol](/img/structure/B6641191.png)
![(2R)-2-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]amino]propan-1-ol](/img/structure/B6641196.png)
![1-(Dimethylamino)-3-[(7-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]propan-2-ol](/img/structure/B6641204.png)
![3,4-dichloro-N-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B6641220.png)
![(3-Hydroxyazetidin-1-yl)-(6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B6641231.png)
![(3-Hydroxyazetidin-1-yl)-[2-methyl-4-(2-methylpropyl)-1,3-thiazol-5-yl]methanone](/img/structure/B6641236.png)
![N-[[4-(3-hydroxyazetidine-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide](/img/structure/B6641240.png)
![(3-Hydroxyazetidin-1-yl)-[1-propan-2-yl-2-(trifluoromethyl)benzimidazol-5-yl]methanone](/img/structure/B6641244.png)